N-ethyl-4-methyl-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

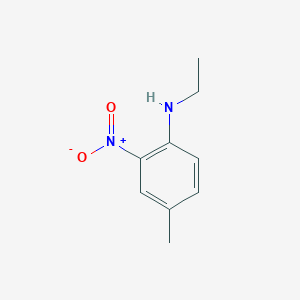

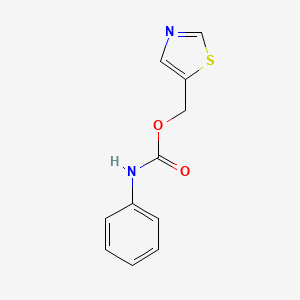

“N-ethyl-4-methyl-2-nitroaniline” is a chemical compound with the CAS Number: 37637-58-4 . It has a molecular weight of 180.21 . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for “N-ethyl-4-methyl-2-nitroaniline” is N-ethyl-4-methyl-2-nitroaniline . The InChI code for this compound is 1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 .

Chemical Reactions Analysis

“N-ethyl-4-methyl-2-nitroaniline” is basic and reacts exothermically with acids to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

“N-ethyl-4-methyl-2-nitroaniline” is a purple-black crystalline solid . It is insoluble in water . It has a melting point of 53-58 degrees Celsius .

Scientific Research Applications

Nonlinear Optical Materials

NEMNA has gained attention for its nonlinear optical (NLO) properties. When exposed to intense light, it can exhibit nonlinear responses, making it useful for applications such as optical switching. Researchers have grown NEMNA single crystals and characterized their optical behavior. The material’s optical band gap, Urbach energy, and electron–phonon interaction have been studied . Its potential applications include frequency converters, high-speed information processing, and integrated optics.

Reversed-Phase Liquid Chromatography

NEMNA plays a role in reversed-phase liquid chromatography. It is used to characterize stationary phases and mobile phases in this analytical technique. Researchers have employed NEMNA to study the polarities of ionic liquids using empirical polarity scales .

Additive in Insensitive Explosives

NEMNA (also known as N-methyl-4-nitroaniline) finds application as an additive in the synthesis of insensitive explosives. By reducing the melting temperature of energetic materials, it contributes to safety and stability in explosive formulations .

Supramolecular Chemistry and Crystal Engineering

Hydrogen bonds play a crucial role in the crystal engineering of NEMNA. Understanding its crystal structure and interactions provides insights into supramolecular chemistry. These bonds also support the formation of centrosymmetric crystal orders, influencing material properties .

Growth of Organic Single Crystals

Researchers have successfully grown NEMNA single crystals using the slow evaporation solution growth technique. These crystals belong to the centrosymmetric space group C2/c with a monoclinic crystal system. Their lattice parameters, optical properties, and electrical behavior have been thoroughly investigated .

Safety and Hazards

Mechanism of Action

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and N-ethyl-4-methyl-2-nitroaniline . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of N-ethyl-4-methyl-2-nitroaniline .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of N-ethyl-4-methyl-2-nitroaniline appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of N-ethyl-4-methyl-2-nitroaniline’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-methyl-2-nitroaniline. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

properties

IUPAC Name |

N-ethyl-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYSKLNFSYDFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methyl-2-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)

![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)

![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)

![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)

![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)

![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)